molecular formula C6H11NO2S B3149252 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide CAS No. 669008-28-0

1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide

Cat. No. B3149252
CAS RN: 669008-28-0
M. Wt: 161.22 g/mol
InChI Key: JQLQQPTXRBSHPF-UHFFFAOYSA-N
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Description

“1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide” is a chemical compound that contains a cyclopropane ring, a sulfonamide group, and a prop-2-en-1-yl (allyl) group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the cyclopropane ring, followed by the introduction of the sulfonamide and allyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its angle strain and reactivity . The sulfonamide group could potentially participate in hydrogen bonding, while the allyl group could undergo reactions typical of alkenes .


Chemical Reactions Analysis

The cyclopropane ring in this compound could undergo ring-opening reactions under certain conditions . The allyl group could participate in reactions such as the allylic bromination or oxidation . The sulfonamide group is typically stable under a variety of conditions, but could be hydrolyzed under strongly acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfonamide group could increase its polarity and potentially its solubility in polar solvents . The cyclopropane ring could contribute to its reactivity .

Scientific Research Applications

Synthesis and Catalysis

Ytterbium(III) triflate has been utilized to catalyze the ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides, paving the way for the efficient synthesis of conjugated enynes. This process is notable for its straightforward operation, moderate to good yields, and regioselective manner under mild conditions (Rao et al., 2009). Similarly, the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides has been described, leading to cyclopentene sulfonamides with good to excellent yield and high diastereoselectivity (Mackay et al., 2014).

Synthesis of Polyalkylated Cyclopropane Derivatives

Cyclopropane serves as a fundamental structural element in a variety of compounds and is used as an intermediate in the synthesis of more functionalized cyclic and acyclic alkanes. Recent methods have been developed for the enantioselective synthesis of cyclopropanes, with innovations in the preparation of enantiomerically enriched disubstituted cyclopropanes (Abramovitch et al., 2008).

Organocatalyzed Cyclopropanation

Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed and utilized as organocatalysts. These catalysts facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, leading to cyclopropane products with enantiomeric excesses of up to 99% (Hartikka et al., 2007).

Mechanistic Studies and Cyclopropanation Reactions

The AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with readily available N-benzylic sulfonamides has been explored, offering a unique mechanism and a high-yielding procedure to afford highly functionalized Indane derivatives (Zhu et al., 2014). Additionally, the solvolysis of cyclopropane in sulfuric acid solutions has been investigated, leading to insights into protonated cyclopropane intermediates and their role in solvolytic reactions (Baird & Aboderin, 1964).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, its activity would likely depend on its interactions with biological macromolecules, which in turn would depend on its specific molecular structure .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-prop-2-enylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLQQPTXRBSHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide

Synthesis routes and methods

Procedure details

Example 4,1-allylcyclopropylsulfonamide, was obtained in 40% yield from N-tert-butyl-(1-allyl)cyclopropylsulfonamide according to the procedure described in the synthesis of 1-Methylcyclopropylsulfonamide. The compound was purified by column chromotography over SiO2 using 2% MeOH in CH2Cl2 as the eluent: 1H NMR (CDCl3) δ 0.88 (m, 2H), 1.37 (m, 2H), 2.66 (d, J=7.0 Hz, 2H), 4.80 (s, 2H), 5.16 (m, 2H), 5.82 (m, 1H); 13C NMR (CDCl3) δ 11.2, 35.6, 40.7, 119.0, 133.6.
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4,1-allylcyclopropylsulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
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1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
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1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
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1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
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1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
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1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide

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